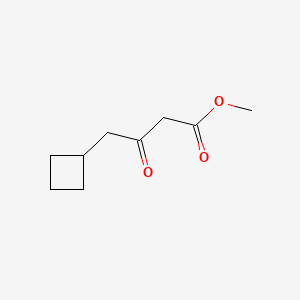
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a chemical compound with the empirical formula C10H12ClN · HCl . It is a solid substance and is used in scientific research, including drug development, organic synthesis, and chemical analysis.
Molecular Structure Analysis
The molecular weight of “(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is 218.12 . The SMILES string representation of the molecule is ClC1=CC=CC(C2(CN)CC2)=C1.Cl . The InChI representation is 1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H .Physical And Chemical Properties Analysis
“(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride” is a solid substance . Its empirical formula is C10H12ClN · HCl, and its molecular weight is 218.12 .Wissenschaftliche Forschungsanwendungen
Applications in Plant Growth and Ethylene Inhibition
One significant area of research is the study of compounds like 1-methylcyclopropene (1-MCP), which, although not the same as "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," shares a focus on cyclopropyl structures. 1-MCP is utilized for its ethylene inhibition properties, affecting a wide range of fruits, vegetables, and floricultural crops. This compound has been instrumental in understanding ethylene's role in plants and offers a technological tool to manage post-harvest quality and shelf life (Blankenship & Dole, 2003).
Environmental Impact and Toxicology of Chlorophenols
Research has also explored the environmental impact of chlorophenols, which are related to the chlorophenyl group in "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride." These studies examine the moderate toxic effects of chlorophenols on mammalian and aquatic life, their persistence under certain conditions, and their potential for bioaccumulation. The understanding of chlorophenols' behavior in the environment contributes to assessing the ecological risks of related compounds (Krijgsheld & Gen, 1986).
Anticancer Drug Research
Another area of interest is the investigation of compounds with potential anticancer applications. While not directly related to "(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride," research into compounds showing tumor specificity and reduced toxicity to non-cancerous cells provides a basis for developing new anticancer agents. Studies on compounds like 3-styrylchromones and 3-styryl-2H-chromenes, which exhibit high tumor specificity and minimal keratinocyte toxicity, highlight the ongoing search for effective anticancer drugs with fewer side effects (Sugita et al., 2017).
Degradation of Environmental Pollutants
The research on the degradation of chlorinated phenols by zero valent iron and bimetals offers insights into remediation strategies for environmental pollutants. This work is relevant to understanding how related compounds might be broken down or managed in natural settings or treatment systems. Efficient dechlorination and the role of iron-based bimetallic systems in enhancing this process are critical areas of investigation, contributing to environmental management practices (Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXJYKHLQMCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672628 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | |
CAS RN |
1209173-54-5 |
Source


|
| Record name | 1-[1-(3-Chlorophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

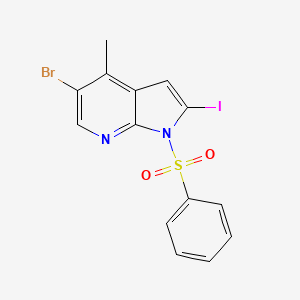


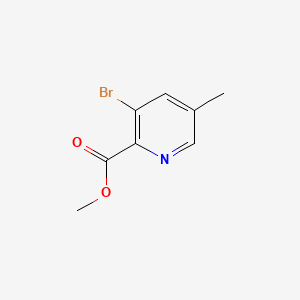


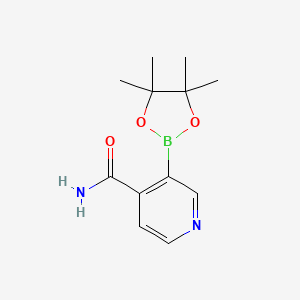
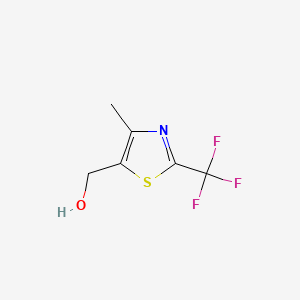


![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)
![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)
